6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Description
This synthetic corticosteroid derivative features a pregna-1,4-diene-3,20-dione backbone with critical modifications:
- Fluorine atoms at positions 6 and 9 to enhance glucocorticoid receptor affinity and metabolic stability.
- Hydroxyl groups at positions 11 and 17 for hydrogen bonding with receptor sites.
- Methyl group at position 16 to reduce mineralocorticoid activity.
- 2,2-Dimethylpropanoate (pivalate) ester at position 21 to prolong systemic half-life via delayed hydrolysis .
These structural attributes position it as a high-potency anti-inflammatory agent, likely suited for topical or systemic use depending on formulation.
Propriétés
IUPAC Name |
[2-(6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMHDSINXPDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859694 | |
| Record name | 6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-29-1 | |
| Record name | Locacorten | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flumethasone 21-pivalate involves the esterification of flumethasone with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of flumethasone 21-pivalate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Flumethasone 21-pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms in the molecule can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Flumethasone 21-pivalate is widely used in scientific research due to its potent anti-inflammatory properties. It is employed in studies related to:
Adrenocortical Suppression: Investigating the effects of corticosteroids on adrenal gland function.
Plasma Transcortin Binding: Studying the binding affinity of corticosteroids to plasma proteins.
Cutaneous Atrophy and Telangiectasia: Exploring the side effects of long-term corticosteroid use on skin structure.
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion of corticosteroids.
Mécanisme D'action
Flumethasone 21-pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. The flumethasone-receptor complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The anti-inflammatory action is primarily mediated through the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-Acetate (Dexamethasone Acetate)
- Key Differences :
- Single fluorine at position 9 (vs. 6,9-difluoro in the target compound).
- Acetate ester at position 21 (vs. pivalate ester).
- Impact :
6α-Fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Fluticasone Propionate
Diflucortolone Valerate
Fluocinolone Acetonide
- Key Differences :
- 6α,9α-Difluoro substitutions.
- Cyclic acetonide (16,17-ketal) instead of 16-methyl and 17-hydroxyl.
Structural and Pharmacokinetic Data Table
*Relative glucocorticoid receptor binding affinity compared to the target compound.
Critical Research Findings
Fluorination Impact: The 6,9-difluoro configuration in the target compound increases glucocorticoid receptor affinity by 40% compared to mono-fluoro analogs (e.g., dexamethasone acetate) . Fluorine at position 9 reduces CYP3A4-mediated metabolism, enhancing systemic exposure .
Ester Group Influence :
- Pivalate’s steric bulk slows esterase hydrolysis, yielding a longer half-life (12–18 hours) vs. acetate (6–8 hours) .
- Valerate and propionate esters (e.g., diflucortolone valerate) prioritize depot effects for topical use, whereas pivalate balances systemic and localized activity .
16-Methyl Substitution: Reduces mineralocorticoid activity by 90% compared to non-methylated analogs, minimizing edema risk .
Activité Biologique
The compound 6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate is a synthetic derivative of steroid hormones that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Fluorine atoms at positions 6 and 9.
- Hydroxyl groups at positions 11 and 17.
- A methyl group at position 16.
- A dioxopregnane backbone , characteristic of many steroid compounds.
These structural features contribute to the compound's unique biological properties.
Pharmacological Effects
- Anti-inflammatory Activity :
- Antitumor Properties :
-
Hormonal Activity :
- As a steroid derivative, this compound may also interact with hormone receptors, influencing metabolic processes and potentially affecting conditions related to hormonal imbalances.
The biological activity of this compound is primarily attributed to its interaction with:
- Cyclooxygenase (COX) enzymes : Inhibition of COX enzymes reduces the production of inflammatory prostaglandins .
- Leukotriene synthesis pathways : The compound effectively inhibits leukotriene production, which plays a significant role in allergic and inflammatory responses .
Case Study 1: Anti-inflammatory Efficacy
In a study involving murine models, the administration of the compound resulted in a marked reduction in edema associated with induced inflammation. The study measured levels of inflammatory markers before and after treatment, demonstrating a significant decrease in both leukotrienes and prostaglandins .
Case Study 2: Antitumor Activity
A clinical trial assessing the antitumor effects of similar compounds indicated that modifications leading to increased fluorination enhanced their cytotoxic effects on breast cancer cell lines. The results suggested that the introduction of fluorine atoms might increase the binding affinity to target receptors involved in tumor growth regulation .
Data Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antitumor | Induction of apoptosis | |
| Hormonal modulation | Interaction with steroid hormone receptors |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Structural modifications have been explored to improve efficacy while minimizing side effects. For example, increasing fluorination has been linked to enhanced anti-inflammatory properties without significant toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s synthesis involves multi-step modifications of the pregnane backbone. Key steps include fluorination at C6 and C9, methylation at C16, and esterification at C21 with 2,2-dimethylpropanoic acid. Evidence from patent applications (e.g., ) highlights the use of in situ protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions. For stereochemical control, low-temperature reactions (-20°C to 0°C) and chiral catalysts (e.g., Pd/C with chiral ligands) are critical to preserve the 6α,9α-difluoro configuration. HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended to track intermediate purity .
Q. How can researchers characterize the compound’s structure and confirm regioselectivity of substitutions?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:
- ¹H-NMR : Methyl groups at C16 (δ ~1.2 ppm) and C21 ester (δ ~1.3 ppm for 2,2-dimethylpropanoate) confirm regioselectivity.
- ¹⁹F-NMR : Peaks at δ -180 to -190 ppm distinguish 6α and 9α fluorination.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 534.25 for [M+H]⁺) validates molecular formula (C₂₈H₃₅F₂O₇). X-ray crystallography () may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What strategies are recommended for impurity profiling, and how can contradictory data from different analytical methods be resolved?
- Methodological Answer : Impurities often arise from incomplete esterification (e.g., free C21-OH) or fluorination byproducts (e.g., monofluoro derivatives). and highlight the use of LC-MS/MS with a C8 column (0.1% formic acid/methanol mobile phase) to separate and identify impurities. For conflicting data (e.g., impurity retention times vs. MS spectra), orthogonal methods like 2D-NMR (COSY, HSQC) or ion-mobility spectrometry can clarify structural assignments. Calibration against certified reference standards (e.g., EP/BP pharmacopeial monographs in ) ensures accuracy .
Q. How can researchers assess the compound’s metabolic stability in vitro, and what structural features influence susceptibility to hepatic enzymes?
- Methodological Answer : Conduct microsomal stability assays using human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes. The C21 2,2-dimethylpropanoate ester enhances metabolic stability compared to acetate esters (), but fluorination at C6/C9 may increase susceptibility to cytochrome P450 3A4-mediated oxidation. Parallel assays with CYP3A4 inhibitors (e.g., ketoconazole) validate enzyme-specific degradation pathways .
Q. What experimental designs are suitable for comparative efficacy studies between this compound and structurally related corticosteroids (e.g., difluprednate)?
- Methodological Answer : Use transactivation assays with glucocorticoid receptor (GR)-transfected HEK293 cells. Measure IC₅₀ values for anti-inflammatory activity (NF-κB inhibition) and compare receptor binding affinity via surface plasmon resonance (SPR) . Structural differences (e.g., C16 methyl vs. C17 butyrate in difluprednate) influence potency and tissue selectivity. Dose-response studies in murine contact hypersensitivity models ( ) further validate in vivo efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported impurity profiles across synthetic batches?
- Methodological Answer : Cross-validate results using:
- Forced degradation studies (acid/base hydrolysis, oxidative stress) to simulate impurity formation.
- Statistical analysis (e.g., principal component analysis) to correlate batch-specific impurities with reaction parameters (e.g., temperature, catalyst load).
- Collaborative trials with independent labs to rule out methodological biases ( ). Contradictions often arise from undetected minor isomers or column aging in HPLC systems .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
